molecular formula C21H20Cl2FN5O2 B601067 2-酮克唑替尼 CAS No. 1415558-82-5

2-酮克唑替尼

货号 B601067
CAS 编号: 1415558-82-5
分子量: 464.32
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Keto Crizotinib (PF-06260182) is an active lactam metabolite of crizotinib . It is considerably less potent than crizotinib and is not thought to contribute significantly to the in vivo activity of crizotinib .


Molecular Structure Analysis

Crizotinib, the parent compound of 2-Keto Crizotinib, functions as a protein kinase inhibitor by competitive binding within the ATP-binding pocket of target kinases . The specific molecular structure analysis of 2-Keto Crizotinib is not detailed in the available resources.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Keto Crizotinib are not detailed in the available resources, ketoreductases have been used as catalysts for enantioselective conversion of desired prochiral ketones to their corresponding alcohol .

科学研究应用

作用机制和药代动力学

克唑替尼主要以酪氨酸激酶抑制剂的身份而闻名,对 ALK(间变性淋巴瘤激酶)、ROS1(c-ros 癌基因 1)和 MET(肝细胞生长因子受体)有显著活性。它是一种口服药物,已显示出在治疗非小细胞肺癌 (NSCLC) 和其他具有这些激酶基因改变的恶性肿瘤方面有希望。一项关键研究开发和完善了克唑替尼的基于生理的药代动力学 (PBPK) 模型,展示了它的相互作用,特别是作为 CYP3A 底物,并提供了对其药物-药物相互作用 (DDI) 动力的见解 (Yamazaki, Johnson, & Smith, 2015)。

癌症治疗中的治疗效果

克唑替尼在治疗 NSCLC 中的疗效,特别是那些具有 ALK 基因突变的 NSCLC,已被广泛记录。它抑制 ALK 表达,导致细胞凋亡减少和细胞增殖增加。它的药代动力学受药物相互作用的影响,特别是与酮康唑和利福平的相互作用,它们会改变克唑替尼的药代动力学 (Timm & Kolesar, 2013)。炎性肌纤维母细胞瘤 (IMT) 也对克唑替尼表现出敏感性,尤其是在有 ALK 融合的情况下。一项全面的分子分析揭示了 IMT 中多样化的基因组格局,其中包含克唑替尼反应的潜在预测标记 (Lee 等人,2021)。

代谢效应和耐药机制

研究探索了克唑替尼对癌细胞中代谢模式和 ATP 产生的影响,注意到对它的抗肿瘤机制有重大贡献的显着变化。例如,克唑替尼改变了 A549 NSCLC 细胞中的葡萄糖代谢,表明代谢向厌氧代谢转变和 ATP 产生减少,这可能对其抗肿瘤活性至关重要 (Ye 等人,2020)。

增强药物递送和疗效

已经研究了增强克唑替尼递送和疗效的创新方法,特别是在克服耐药性和提高脑部蓄积方面。与克唑替尼一起服用 P-糖蛋白 (ABCB1) 和乳腺癌耐药蛋白 (ABCG2) 抑制剂伊拉西达,已显示出增加其口服生物利用度和脑穿透性,为增强脑转移 NSCLC 患者的治疗效果提供了潜在策略 (Tang 等人,2014)。

安全和危害

The safety data sheet for Crizotinib, the parent compound of 2-Keto Crizotinib, indicates that it may cause an allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects . The specific safety and hazards associated with 2-Keto Crizotinib are not detailed in the available resources.

未来方向

The future of kinase drug discovery, including drugs like Crizotinib and its metabolites, is focused on improving the potency and specificity of small-molecule inhibitors of protein and lipid kinases. This includes addressing the challenge of drug resistance to kinase inhibitors and the development of kinase inhibitors that cross the blood-brain barrier .

属性

IUPAC Name

4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2FN5O2/c1-11(19-15(22)2-3-16(24)20(19)23)31-17-6-12(8-27-21(17)25)13-9-28-29(10-13)14-4-5-26-18(30)7-14/h2-3,6,8-11,14H,4-5,7H2,1H3,(H2,25,27)(H,26,30)/t11-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXFBZLBBBMWAI-YNODCEANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Keto Crizotinib

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Keto Crizotinib
Reactant of Route 2
Reactant of Route 2
2-Keto Crizotinib
Reactant of Route 3
Reactant of Route 3
2-Keto Crizotinib
Reactant of Route 4
Reactant of Route 4
2-Keto Crizotinib
Reactant of Route 5
Reactant of Route 5
2-Keto Crizotinib
Reactant of Route 6
2-Keto Crizotinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。